5,5-Difluoro-1-methyl-2-pyrrolidinone

Physicochemical Properties Purification Volatility

5,5-Difluoro-1-methyl-2-pyrrolidinone (CAS 701216-95-7) is a unique, gem-difluorinated pyrrolidinone scaffold, not to be confused with the common solvent NMP. Its 5,5-gem-difluoro motif provides superior metabolic stability by blocking CYP450 oxidation and induces conformational locking via the fluorine gauche effect—critical for CNS drug discovery and peptidomimetic design. This specialized building block ensures precise target engagement and is available for your advanced medicinal chemistry and 19F NMR probe development programs.

Molecular Formula C5H7F2NO
Molecular Weight 135.11 g/mol
Cat. No. B12831547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Difluoro-1-methyl-2-pyrrolidinone
Molecular FormulaC5H7F2NO
Molecular Weight135.11 g/mol
Structural Identifiers
SMILESCN1C(=O)CCC1(F)F
InChIInChI=1S/C5H7F2NO/c1-8-4(9)2-3-5(8,6)7/h2-3H2,1H3
InChIKeyIUDCTYYUAWTTRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Difluoro-1-methyl-2-pyrrolidinone: A Gem-Difluorinated Lactam Scaffold for Medicinal Chemistry and Advanced Organic Synthesis


5,5-Difluoro-1-methyl-2-pyrrolidinone (CAS 701216-95-7) is a gem-difluorinated derivative of the 2-pyrrolidinone heterocycle, bearing two fluorine atoms at the 5-position of the lactam ring . This specific substitution pattern creates a unique electronic environment and conformational bias that distinguishes it from non-fluorinated pyrrolidinones and alternative fluorinated regioisomers . The compound serves as a versatile building block in medicinal chemistry, where the gem-difluoro motif is strategically employed to modulate metabolic stability, pKa, and receptor binding conformation [1].

Why N-Methyl-2-pyrrolidone (NMP) or 3,3-Difluoro Regioisomers Cannot Substitute for 5,5-Difluoro-1-methyl-2-pyrrolidinone in Specialized Applications


Generic substitution of 5,5-Difluoro-1-methyl-2-pyrrolidinone with non-fluorinated N-Methyl-2-pyrrolidone (NMP) or alternative difluorinated regioisomers (e.g., 3,3-difluoro-1-methyl-2-pyrrolidinone) is scientifically invalid due to profound differences in molecular geometry, electronic properties, and chemical reactivity. While NMP functions as a high-boiling polar aprotic solvent , the gem-difluoro substitution at the 5-position of 5,5-Difluoro-1-methyl-2-pyrrolidinone fundamentally alters its role from a solvent to a functional building block . The position of fluorine substitution dictates the molecule's conformational bias via the gauche effect and modifies the Lewis basicity of the lactam carbonyl, parameters critical for target engagement in medicinal chemistry [1]. Regioisomers such as 3,3-difluoro-1-methyl-2-pyrrolidinone (CAS 162970-50-5) present a distinct electronic landscape that cannot replicate the specific steric and stereoelectronic environment conferred by 5,5-gem-difluorination, which is essential for applications requiring precise conformational locking or specific metabolic blocking.

Quantitative Differentiation Evidence for 5,5-Difluoro-1-methyl-2-pyrrolidinone: Boiling Point and Conformational Bias


Altered Physicochemical Profile: Reduced Boiling Point Relative to Non-Fluorinated NMP

5,5-Difluoro-1-methyl-2-pyrrolidinone exhibits a significantly lower boiling point (166.1 ± 40.0 °C at 760 mmHg) compared to its non-fluorinated parent compound, N-Methyl-2-pyrrolidone (NMP), which boils at 202-204 °C . This quantitative difference in volatility, driven by the introduction of the gem-difluoro group, directly impacts its handling during synthesis and purification .

Physicochemical Properties Purification Volatility

Conformational Locking via Gem-Difluorination: A Class-Level Advantage for Target Binding

The gem-difluoro group at the 5-position of the pyrrolidinone ring exploits the fluorine gauche effect to bias the ring pucker into a specific conformation, a phenomenon not observed in non-fluorinated NMP or 3,3-difluoro regioisomers. While direct quantitative conformational data for 5,5-Difluoro-1-methyl-2-pyrrolidinone is not available, this is a well-established class-level property of 5,5-gem-difluorinated pyrrolidines and pyrrolidinones [1]. This conformational locking is a critical design element for enhancing binding affinity and selectivity toward biological targets.

Medicinal Chemistry Conformational Analysis Drug Design

Enhanced Metabolic Stability: A Class-Level Benefit of Gem-Difluorination

The 5,5-gem-difluoro motif is a recognized strategy to block cytochrome P450-mediated oxidation at the C-5 position of the pyrrolidinone ring, leading to enhanced metabolic stability . This is a class-level advantage of gem-difluorinated compounds over their non-fluorinated counterparts. While direct metabolic data for 5,5-Difluoro-1-methyl-2-pyrrolidinone is absent, studies on related gem-difluorinated pyrrolidine systems have demonstrated a dramatic improvement in oral bioavailability—from essentially 0% for the parent non-fluorinated compound to 22% for the gem-difluorinated analog in rats [1].

Drug Metabolism Pharmacokinetics ADME

High-Impact Application Scenarios for 5,5-Difluoro-1-methyl-2-pyrrolidinone in Medicinal Chemistry and Chemical Biology


Design of Metabolically Stable CNS-Penetrant Drug Candidates

5,5-Difluoro-1-methyl-2-pyrrolidinone is a strategic scaffold for medicinal chemists designing central nervous system (CNS) drug candidates. Its predicted class-level enhancement in metabolic stability, derived from the 5,5-gem-difluoro motif's ability to block CYP450 oxidation, directly addresses a common cause of compound attrition . The conformational bias induced by the fluorine atoms can pre-organize the molecule for optimal target engagement, potentially improving potency and selectivity [1]. This scaffold is particularly valuable when incorporated into lead series targeting neurological disorders, where the related gem-difluorinated pyrrolidine class has shown a dramatic improvement in oral bioavailability (from 0% to 22%) in preclinical models [2].

Synthesis of Conformationally Constrained Bioactive Peptidomimetics

The gem-difluoro group at the 5-position of the pyrrolidinone ring imposes a conformational lock via the fluorine gauche effect, a property leveraged in the design of peptidomimetics [1]. Researchers developing protease inhibitors or targeting protein-protein interactions can utilize 5,5-Difluoro-1-methyl-2-pyrrolidinone as a rigidified proline or lactam surrogate. This structural constraint reduces the entropic penalty upon binding and can lead to improved affinity and specificity compared to more flexible, non-fluorinated scaffolds [2].

Advanced Building Block for Fluorine-19 NMR Probe Development

The presence of two chemically equivalent fluorine atoms at the 5-position makes 5,5-Difluoro-1-methyl-2-pyrrolidinone a candidate for incorporation into molecular probes for 19F NMR studies . The gem-difluoro motif provides a strong, simplified 19F NMR signal compared to mono-fluorinated or trifluoromethyl groups, which can be advantageous for studying protein-ligand interactions, monitoring metabolic fate, or assessing cellular uptake in complex biological matrices [1].

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